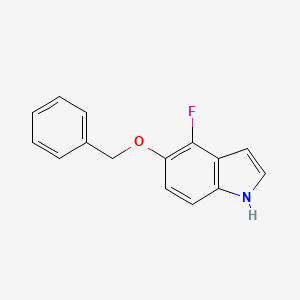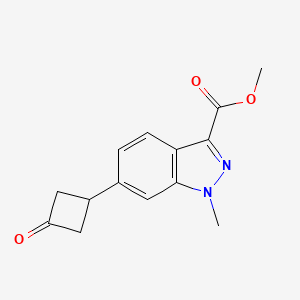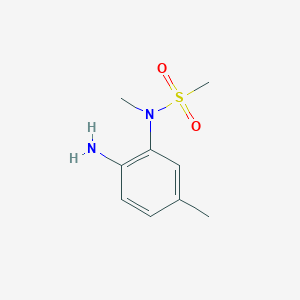![molecular formula C11H6ClNO B13981706 3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
3-Chlorobenzofuro[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a chlorine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzofuro[2,3-b]pyridine can be achieved through various methods. One efficient approach involves the annulation reaction of aurone-derived alpha, beta-unsaturated imines and activated terminal alkynes mediated by triethylamine. This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to afford benzofuro[3,2-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorobenzofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For instance, derivatives of benzofuro[2,3-b]pyridine have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[3,2-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
Furo[2,3-b]pyridine: Another related compound with a fused furan and pyridine ring system but lacking the benzene ring.
Uniqueness
3-Chlorobenzofuro[2,3-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern and fused ring system make it a valuable scaffold for the development of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C11H6ClNO |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
3-chloro-[1]benzofuro[2,3-b]pyridine |
InChI |
InChI=1S/C11H6ClNO/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H |
Clé InChI |
LYLVVZXYLSJKJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)N=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


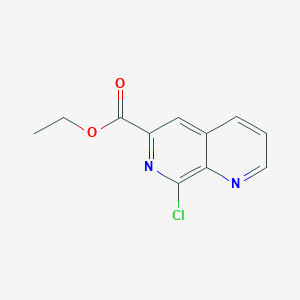

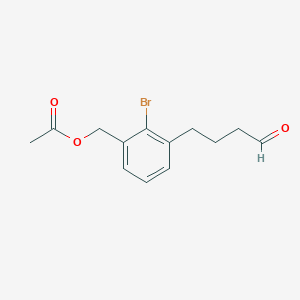
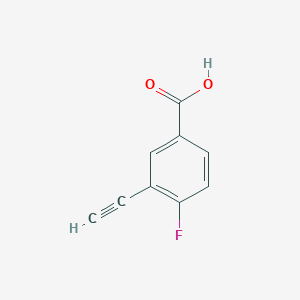
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
